molecular formula C5H4BClFNO2 B2839862 (2-Chloro-4-fluoropyridin-3-yl)boronic acid CAS No. 1383970-43-1

(2-Chloro-4-fluoropyridin-3-yl)boronic acid

Cat. No.: B2839862
CAS No.: 1383970-43-1
M. Wt: 175.35
InChI Key: LXUDFEOAGBMKQF-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoropyridin-3-yl)boronic acid typically involves the reaction of 2-chloro-4-fluoropyridine with a boron-containing reagent. One common method is the hydroboration of 2-chloro-4-fluoropyridine using a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-chloro-4-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDFEOAGBMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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